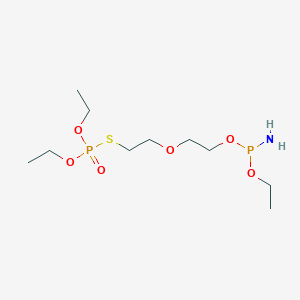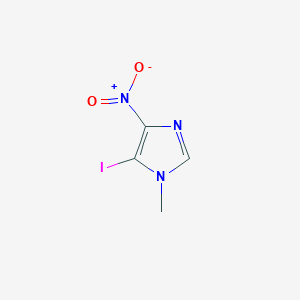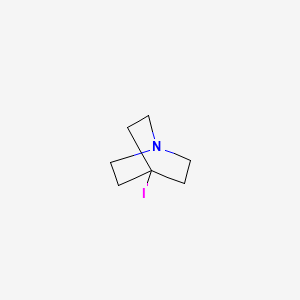
1-Azabicyclo(2.2.2)octane, 4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo(2.2.2)octane, 4-iodo- is a chemical compound with the molecular formula C7H12IN and a molecular weight of 237.08 g/mol It is a derivative of 1-azabicyclo(222)octane, where an iodine atom is substituted at the 4-position
Métodos De Preparación
The synthesis of 1-azabicyclo(2.2.2)octane, 4-iodo- typically involves the iodination of 1-azabicyclo(2.2.2)octane. One common method is the reaction of 1-azabicyclo(2.2.2)octane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Análisis De Reacciones Químicas
1-Azabicyclo(2.2.2)octane, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to the formation of linear or other cyclic products.
Common reagents used in these reactions include sodium periodate, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Azabicyclo(2.2.2)octane, 4-iodo- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azabicyclo(2.2.2)octane, 4-iodo- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules . The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-Azabicyclo(2.2.2)octane, 4-iodo- can be compared with other similar compounds, such as:
1-Azabicyclo(2.2.2)octane: The parent compound without the iodine substitution.
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: A derivative with a benzyl group and a quaternary ammonium ion.
2-Azabicyclo(3.2.1)octane: A related bicyclic compound with a different ring structure.
The uniqueness of 1-azabicyclo(2.2.2)octane, 4-iodo- lies in its iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
27701-90-2 |
|---|---|
Fórmula molecular |
C7H12IN |
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
4-iodo-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H12IN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 |
Clave InChI |
KLPGPCRMPAELML-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
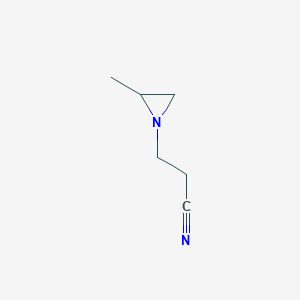
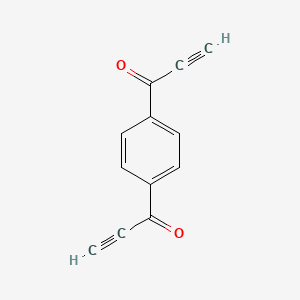

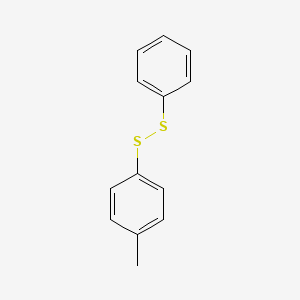
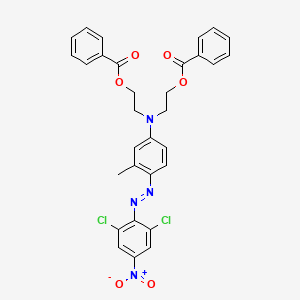
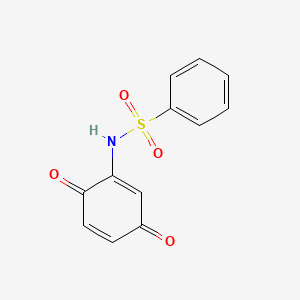
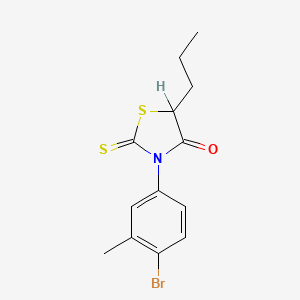
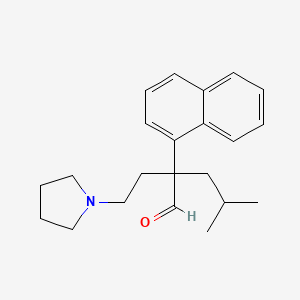
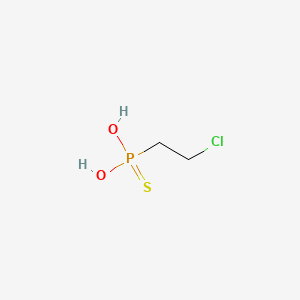
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
